molecular formula C12H16F2N2OS B3020879 1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea CAS No. 398995-97-6

1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea

Cat. No.: B3020879
CAS No.: 398995-97-6
M. Wt: 274.33
InChI Key: OOYKWFOYNSBOQN-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea typically involves the reaction of 4-(difluoromethoxy)aniline with diethylthiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents or nitrating mixtures can be used under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(difluoromethoxy)phenyl]ethanamine
  • 1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one
  • 1-[4-(difluoromethoxy)phenyl]-3,4,5-trimethylpyrazole

Uniqueness

1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea stands out due to its unique combination of a difluoromethoxy group and a thiourea moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1,1-diethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2OS/c1-3-16(4-2)12(18)15-9-5-7-10(8-6-9)17-11(13)14/h5-8,11H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYKWFOYNSBOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326728
Record name 3-[4-(difluoromethoxy)phenyl]-1,1-diethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

398995-97-6
Record name 3-[4-(difluoromethoxy)phenyl]-1,1-diethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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